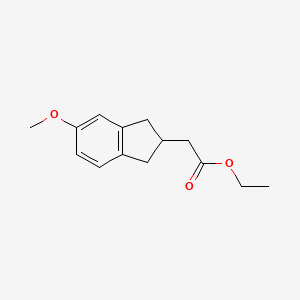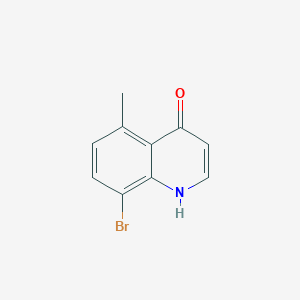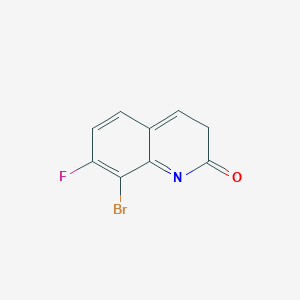
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with a methoxy group and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as benzyl derivatives.
Esterification: The final step involves the esterification of the indene derivative with ethyl acetate. This can be done using acid catalysts such as sulfuric acid or through transesterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indene ring, converting it to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid.
Reduction: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the indene ring system play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(5-methoxy-1H-indol-2-yl)acetate: Similar structure but with an indole ring instead of an indene ring.
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness: The unique combination of the indene ring system with a methoxy group and an ethyl acetate moiety gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
402933-34-0 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)8-10-6-11-4-5-13(16-2)9-12(11)7-10/h4-5,9-10H,3,6-8H2,1-2H3 |
InChI-Schlüssel |
IHAWUOQWFRVIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2=C(C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)



![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)



![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)

